An In-depth Technical Guide to Fmoc-4-diethylphosphomethyl-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-4-diethylphosphomethyl-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis
Abstract
N-α-(9-Fluorenylmethoxycarbonyl)-4-diethylphosphomethyl-D-phenylalanine, commonly abbreviated as Fmoc-4-diethylphosphomethyl-D-phenylalanine, is a specialized amino acid derivative engineered for advanced applications in peptide chemistry and drug development. This guide provides an in-depth examination of its molecular characteristics, synthesis, and strategic applications. The core of this molecule's utility lies in the synergy between three key features: the base-labile Fmoc protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS); the D-configuration of the chiral center, which imparts resistance to enzymatic degradation in resulting peptides; and the 4-diethylphosphomethyl side chain. This phosphonate moiety serves as a stable, non-hydrolyzable mimic of phosphotyrosine, making it an invaluable tool for investigating phosphorylation-dependent signaling pathways and developing targeted therapeutics. This document serves as a technical resource for researchers and drug development professionals, detailing the compound's properties and providing field-proven protocols for its application.
Physicochemical and Structural Properties
The unique structure of Fmoc-4-diethylphosphomethyl-D-phenylalanine dictates its function as a versatile building block in peptide synthesis.[1] The bulky Fmoc group ensures efficient and reversible N-terminal protection, while the phosphonate side chain introduces unique functionalities for creating peptides with enhanced stability and activity.[1]
A summary of its key quantitative and qualitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-3-[4-(diethoxyphosphorylmethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | N/A |
| Synonyms | Fmoc-D-Phe(4-CH2PO3Et2)-OH | [1] |
| CAS Number | 215600-05-8 | [1] |
| Molecular Formula | C₂₉H₃₂NO₇P | [1][2] |
| Molecular Weight | 537.56 g/mol | [1][3] |
| Exact Mass | 537.19164 g/mol | Calculated |
| Appearance | White amorphous powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions | [1][3] |
Core Applications in Research and Development
The strategic incorporation of this phosphonate-containing amino acid has become a powerful technique in medicinal chemistry and protein engineering. Its applications are diverse, leveraging the stability of the phosphonate group to mimic natural post-translational modifications.
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Peptide Synthesis: As a fundamental building block, this compound enables the creation of complex peptides with high purity and yield via solid-phase peptide synthesis (SPPS).[1] The Fmoc protecting group is central to this process, allowing for iterative, controlled chain elongation.
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Drug Development: The phosphonate side chain is a non-hydrolyzable isostere of a phosphate group. This property is critical in designing novel pharmaceuticals, particularly enzyme inhibitors and phosphopeptides that can mimic natural signaling pathways without being degraded by phosphatases.[1] This stability is crucial for developing targeted therapies for diseases like cancer.[1]
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Protein Engineering: The compound is used to modify proteins to enhance their stability and biological activity.[1] Introducing this unnatural amino acid can confer resistance to proteolysis and modulate protein-protein interactions, which is vital for various biotechnological applications.[1]
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Bioconjugation: The functional groups within the molecule facilitate efficient conjugation with other biomolecules, enabling the creation of advanced bioconjugates for diagnostics and targeted therapeutic applications.[1]
Experimental Protocol: Automated Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed, field-proven methodology for the incorporation of Fmoc-4-diethylphosphomethyl-D-phenylalanine into a target peptide sequence using an automated peptide synthesizer. This protocol is designed as a self-validating system, with checkpoints to ensure reaction completion.
Objective: To couple Fmoc-4-diethylphosphomethyl-D-phenylalanine to a growing peptide chain on a solid support resin.
Materials:
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Rink Amide MBHA resin (or other suitable resin)
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Fmoc-4-diethylphosphomethyl-D-phenylalanine
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Other required Fmoc-protected amino acids
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Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Deprotection Solution: 20% (v/v) piperidine in DMF
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Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
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Activator Base: N,N-Diisopropylethylamine (DIPEA)
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Washing Solvents: DMF, Isopropanol (IPA)
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Kaiser Test Kit (or other ninhydrin-based test)
Methodology:
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Resin Preparation and Swelling:
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Place the desired amount of resin into a reaction vessel within the synthesizer.
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Wash the resin with DMF (3x), followed by DCM (3x), and then again with DMF (3x).
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Allow the resin to swell in DMF for at least 30 minutes. This step is critical as it ensures that all reactive sites on the resin are accessible for the subsequent chemical reactions.
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Initial Fmoc Deprotection (If starting with Fmoc-protected resin):
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Treat the resin with the 20% piperidine/DMF solution for 3 minutes. Drain.
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Repeat the treatment with the deprotection solution for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group, liberating the free amine for the first coupling reaction.
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Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
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Activation and Coupling of Fmoc-4-diethylphosphomethyl-D-phenylalanine:
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In a separate vial, dissolve Fmoc-4-diethylphosphomethyl-D-phenylalanine (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.
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Add DIPEA (8 eq.) to the amino acid solution to activate the carboxylic acid. The solution will typically change color (e.g., to yellow). The basicity of DIPEA catalyzes the formation of the active ester intermediate, which is highly reactive towards the free amine on the resin.
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Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.
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Allow the coupling reaction to proceed for 45-60 minutes.
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Monitoring and Validation:
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After the coupling time, take a small sample of the resin beads and perform a Kaiser test.
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A negative Kaiser test (beads remain yellow) indicates that all free amines have reacted, and the coupling is complete.
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If the test is positive (beads turn blue), the coupling reaction was incomplete. In this case, the coupling step should be repeated ("double coupling"). This validation step is essential for ensuring the final peptide is of high purity.
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Washing:
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Drain the reaction vessel and wash the resin extensively with DMF (5-7x) to remove excess reagents and byproducts.
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Chain Elongation:
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Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.
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Visualization of Key Processes
To better illustrate the core chemical workflows, the following diagrams are provided.
Caption: A simplified workflow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Fmoc group removal using piperidine, yielding a free N-terminal amine for subsequent coupling.
Conclusion
Fmoc-4-diethylphosphomethyl-D-phenylalanine is more than a mere building block; it is an enabling tool for sophisticated peptide design. Its capacity to act as a non-hydrolyzable phosphotyrosine analog, combined with the inherent proteolytic resistance conferred by its D-stereochemistry, provides researchers with a powerful means to create stable, biologically active peptides. The robust and well-understood chemistry of its Fmoc group ensures seamless integration into established SPPS workflows. As the fields of chemical biology and targeted therapeutics continue to advance, the demand for such precisely engineered amino acid derivatives will undoubtedly grow, solidifying the role of this compound in the development of next-generation peptide-based diagnostics and medicines.
References
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Peptides International. (n.d.). Fmoc-4-diethylphosphomethyl-L-phenylalanine[160253-13-4]. Retrieved from Peptides International. [Link]
